7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1291486-85-5

7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-2885041
CAS Number: 1291486-85-5
Molecular Formula: C13H9FN2OS2
Molecular Weight: 292.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one (2)

  • Compound Description: This compound was identified as a hit compound with moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) during in vitro screening of a structurally diverse in-house library. It exhibited a minimum inhibitory concentration (MIC) of 312/156 µM. []
  • Relevance: While not a direct structural analogue of 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, 2-methyl-8-nitroquinazolin-4(3H)-one served as the starting point for developing more potent C. difficile inhibitors, ultimately leading to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This highlights the exploration of different heterocyclic frameworks, including quinazolinones and thienopyrimidinones, in the search for active compounds. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: This compound represents a lead compound developed through the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one. It demonstrated improved potency against C. difficile, with an MIC of 19/38 µM, along with selectivity over normal gut microflora, good safety profiles (CC50s >606 µM against mammalian cell lines), and acceptable stability in simulated gastric and intestinal fluid. []
  • Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, indicating its significance in establishing the structure-activity relationship for this class of C. difficile inhibitors. Both compounds possess a methyl group at the 2-position and a nitro group at the 7-position, suggesting the importance of these substituents for activity. []

Compound 8f

  • Compound Description: This compound emerged as a promising lead for further optimization, exhibiting an MIC of 3/6 µM against clinical isolates of C. difficile. It resulted from further structural modifications at the C2-, N3-, C4-, and C7-positions of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a). []
  • Relevance: Although the specific structure of compound 8f isn't disclosed, its description as a derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) with modifications at various positions suggests it shares the same core thieno[3,2-d]pyrimidin-4(3H)-one scaffold as 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. This reinforces the potential of exploring diverse substituents on this scaffold to enhance potency against C. difficile. []

Gamhepathiopine (M1)

  • Relevance: Gamhepathiopine shares the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. Both compounds have substituents at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core, with Gamhepathiopine bearing a tert-butylamino group and the target compound having a methylsulfanyl group. This comparison highlights the impact of varying substituents at this position on biological activities, with Gamhepathiopine demonstrating antiplasmodial activity. []

Furane bioisostere 3j

  • Compound Description: Identified as a promising candidate with good blood-stage antiplasmodial activity, this compound demonstrated improved water solubility and significantly enhanced intestinal permeability in the PAMPA assay compared to Gamhepathiopine. It was developed as part of a scaffold hopping strategy from Gamhepathiopine. []
  • Relevance: While the exact structure of furane bioisostere 3j isn't provided, its development from Gamhepathiopine suggests it likely retains the thieno[3,2-d]pyrimidin-4(3H)-one scaffold or a closely related structure. This highlights the exploration of bioisosteric replacements and structural modifications around the thieno[3,2-d]pyrimidin-4(3H)-one core to enhance its physicochemical properties while maintaining or improving its antiplasmodial activity. []

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds represents potent phosphodiesterase 7 (PDE7) inhibitors. []
  • Relevance: These derivatives, like 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, feature a substituted thieno[3,2-d]pyrimidin-4(3H)-one core. The presence of a cyclopentylamino group at the 2-position in these derivatives, compared to a methylsulfanyl group in the target compound, highlights the structural diversity tolerated at this position while maintaining biological activity. This further emphasizes the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for developing inhibitors targeting various therapeutic areas. []

Compound 10

  • Compound Description: This fragment-sized compound showed significantly improved ligand efficiency as a PDE7 inhibitor compared to initial thieno[3,2-d]pyrimidin-4(3H)-one hit compounds. []
  • Relevance: While the specific structure of compound 10 is not detailed, its development from thieno[3,2-d]pyrimidin-4(3H)-one hits implies it likely shares the core structure with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. This emphasizes the potential of optimizing substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to achieve desirable potency and ligand efficiency for PDE7 inhibition. []

7-Substituted thienopyrimidinones

  • Compound Description: This class of compounds exhibited potent and selective inhibition of PDE7, with some derivatives, such as compound 28e, displaying single-digit nanomolar potency and potent cellular efficacy. []
  • Relevance: Unlike 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, which has a 2-fluorophenyl substituent at the 7-position, these derivatives explore various substituents at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one core. This indicates the significance of the 7-position for modulating potency and selectivity towards PDE7 and provides insights for further structural exploration around the target compound. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

  • Compound Description: This series of compounds was synthesized and investigated for potential anti-diabetic activity. Specifically, 3-amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidine-4-one demonstrated promising results in reducing blood glucose, insulin, and lipid levels in a dexamethasone-induced diabetes model. []
  • Relevance: These compounds, while structurally similar to 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, differ in the arrangement of the thieno[3,2-d]pyrimidine core. The thieno ring is fused to the pyrimidine ring differently, resulting in a distinct isomeric form. Despite this difference, the presence of a phenyl substituent at the 7-position in both compound series suggests this structural feature might be important for biological activity. Moreover, the reported anti-diabetic activity of this series expands the potential therapeutic applications of compounds based on the thieno[3,2-d]pyrimidine scaffold. []

Properties

CAS Number

1291486-85-5

Product Name

7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-(2-fluorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H9FN2OS2

Molecular Weight

292.35

InChI

InChI=1S/C13H9FN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17)

InChI Key

AFDAYMVJHVQALW-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.